molecular formula C23H24N4O3S2 B2659367 N-(4-acetamidophenyl)-2-((4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941891-91-4

N-(4-acetamidophenyl)-2-((4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2659367
CAS RN: 941891-91-4
M. Wt: 468.59
InChI Key: LINJZGNBSOJDNA-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S2 and its molecular weight is 468.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Materials

Research by Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-containing monomers, which are structurally related to N-(4-acetamidophenyl)-2-((4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. They synthesized monomers through amidification reactions and characterized them using various techniques. The optoelectronic properties of the resulting conducting polymers were investigated, revealing potential applications in the development of new optoelectronic materials with desirable properties such as optical band gaps and switching times (Camurlu & Guven, 2015).

Cancer Therapy

In the realm of cancer therapy, a study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, using a structure similar to N-(4-acetamidophenyl)-2-((4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. These compounds were evaluated for their antitumor activity against a variety of human tumor cell lines, highlighting the potential of such compounds in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Enzymatic Reactions

Magadum and Yadav (2018) conducted research on chemoselective monoacetylation of amino groups, which is relevant to the synthesis and functionalization of compounds like N-(4-acetamidophenyl)-2-((4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. They utilized Novozym 435 as a catalyst for the acetylation of 2-aminophenol, leading to the synthesis of N-(2-hydroxyphenyl)acetamide. This study contributes to understanding the enzymatic reactions involved in synthesizing and modifying similar compounds, with potential applications in pharmaceutical synthesis and industrial chemistry (Magadum & Yadav, 2018).

properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-3-16-4-6-18(7-5-16)25-21(29)12-20-13-31-23(27-20)32-14-22(30)26-19-10-8-17(9-11-19)24-15(2)28/h4-11,13H,3,12,14H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINJZGNBSOJDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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